methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate
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Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess a diverse range of activities .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a heterocyclic aromatic organic compound. It also seems to contain a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrazolo[1,5-a]pyrimidine ring, which is a fused ring system involving a pyrazole and a pyrimidine .Chemical Reactions Analysis
Pyrrole-containing compounds are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 2-position due to the high electron density of the pyrrole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrrole ring could influence its solubility, boiling point, and melting point .Mechanism of Action
Target of Action
The primary target of this compound is the H+/K±ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound is a non-reversible proton pump inhibitor . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase, irreversibly inhibiting the enzyme . This results in the suppression of gastric acid secretion .
Pharmacokinetics
It is known that the compound is administered orally and is selectively taken up by gastric parietal cells . The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.
Result of Action
The primary result of the compound’s action is the inhibition of gastric acid secretion . This can help in the treatment of conditions associated with excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease .
Future Directions
Properties
IUPAC Name |
methyl 3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-13-5-6-14(2)28(13)19-8-10-33-21(19)18-11-20-25-12-16(15(3)29(20)27-18)23(30)26-17-7-9-34-22(17)24(31)32-4/h5-12H,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLLNSHWJBFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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